molecular formula C25H28N6O3 B2408585 N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide CAS No. 1251673-86-5

N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide

Cat. No.: B2408585
CAS No.: 1251673-86-5
M. Wt: 460.538
InChI Key: ZCXVYRHOSBXFFZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a chlorophenyl group, a phenylpiperazine moiety, and a pyridazinylthioacetamide structure, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide typically involves multiple steps, starting with the preparation of the core pyridazine structure. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine to form the pyridazinone core . Subsequent functionalization steps introduce the phenylpiperazine and chlorophenyl groups under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyridazinone core may also interact with various enzymes and proteins, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chlorophenyl group, phenylpiperazine moiety, and pyridazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O3/c1-14(2)33-20-8-6-18(7-9-20)25-28-21(17(5)34-25)13-31-23(26)22(29-30-31)24(32)27-19-11-15(3)10-16(4)12-19/h6-12,14H,13,26H2,1-5H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXVYRHOSBXFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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